Ethyl 3-amino-4-(1-azepanyl)benzoate
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Overview
Description
Ethyl 3-amino-4-(1-azepanyl)benzoate is a chemical compound with the CAS number 343617-55-0 . It is used in laboratory chemicals .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involved alkylation, esterification, and another alkylation . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in various databases .Chemical Reactions Analysis
The compound has been characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . It exhibits nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Hydrogen-bonded Supramolecular Structures
Ethyl 3-amino-4-(1-azepanyl)benzoate has been implicated in the formation of hydrogen-bonded supramolecular structures. For instance, molecules of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, are linked by N-H...O hydrogen bonds into a chain of edge-fused and alternating rings. This showcases its potential in creating complex supramolecular architectures, critical in the field of crystal engineering and design of novel materials (Portilla et al., 2007).
Optical Nonlinear Properties and Optical Limiting
The compound has shown promise in the realm of optics, particularly in optical nonlinear properties. Ethyl 3-amino-4-(1-azepanyl)benzoate, through its derivatives, has been studied for its nonlinear refractive index and optical limiting properties. This positions it as a potential candidate for use in optical limiters, a critical component in protecting sensitive photonic and optoelectronic devices from intense light (Abdullmajed et al., 2021).
Synthesis Technology and Industrial Application
The synthesis technology of ethyl 3-amino-4-(1-azepanyl)benzoate has been optimized for industrial applications. The process, characterized by its stability, simplicity, and high yield, positions this compound as a viable ingredient for large-scale production, underlying its industrial importance (Qiao-yun, 2012).
Spectroscopic and Theoretical Studies
Ethyl 3-amino-4-(1-azepanyl)benzoate has been a subject of thorough spectroscopic and theoretical studies, contributing significantly to our understanding of its molecular properties. These studies provide insights into its vibrational spectra, molecular geometry, and electronic properties, serving as a foundation for further applications in various scientific fields (Koca et al., 2014).
Potential in Medicinal Chemistry
While focusing on non-medical applications, it's worth noting that ethyl 3-amino-4-(1-azepanyl)benzoate derivatives have been explored for their potential in medicinal chemistry, particularly in antimicrobial and antiplatelet activities. This highlights its versatility and potential in contributing to health-related fields, although not the primary focus of this discussion (Shah et al., 2014; Chen et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-amino-4-(azepan-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIOIWZFYWDGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(1-azepanyl)benzoate |
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